maltotetraose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

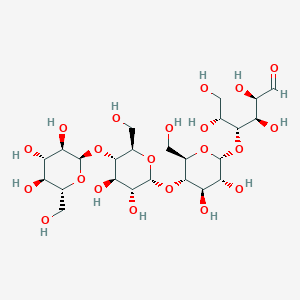

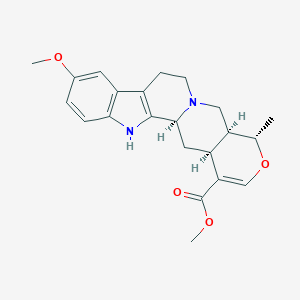

Maltotetraose is a type of disaccharide composed of four glucose molecules linked together in a linear chain. It is widely studied in the scientific community due to its unique structure and potential applications in the medical, biochemical and pharmaceutical fields. This compound is also known as maltotriose, maltotriol and maltotriose-1-phosphate.

Applications De Recherche Scientifique

Traitement des aliments

Le maltotétraose fait preuve d'une remarquable polyvalence dans le traitement des aliments . Il améliore la rhéologie de la pâte et la qualité de la cuisson , et il possède une capacité de rétention d'humidité supérieure . Il produit beaucoup moins de produits de réaction de Maillard par rapport au glucose ou au maltose, et présente une forte résistance à la rétrogradation des aliments amylacés . Grâce à ces propriétés bénéfiques, le maltotétraose a été utilisé pour améliorer la qualité de nombreux produits alimentaires, notamment la crème glacée, le chocolat, les boissons et le pain .

Applications médicales

Le maltotétraose présente des fonctions physiologiques spécifiques, suggérant des applications prometteuses dans le secteur médical . Il peut inhiber les premiers stades de l'athérosclérose et supprimer la croissance de certaines bactéries pathogènes . Il inhibe également l'expression induite par le TNF-α de la molécule d'adhésion intercellulaire-1 (ICAM-1) .

Industrie chimique

Le maltotétraose est très prometteur dans l'industrie chimique

Mécanisme D'action

Maltotetraose, also known as Amylotetraose or alpha-maltotetraose, is a linear maltooligosaccharide composed of four glucose units linked by α-1,4 glycosidic bonds . It demonstrates remarkable versatility in food processing and exhibits specific physiological functions .

Target of Action

This compound’s primary targets are the enzymes Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri and Neopullulanase 2 in Thermoactinomyces vulgaris . These enzymes play a crucial role in the hydrolysis of amylaceous polysaccharides into maltooligosaccharides.

Mode of Action

This compound interacts with its target enzymes, catalyzing the hydrolysis of amylaceous polysaccharides into maltooligosaccharides, with this compound being the main product . This interaction results in changes in the structure of the polysaccharides, breaking them down into simpler sugars.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrolysis of amylaceous polysaccharides. This process is catalyzed by this compound amylase, resulting in the production of maltooligosaccharides . The downstream effects include the production of simpler sugars that can be used in various metabolic processes.

Pharmacokinetics

It is known that this compound is highly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the breakdown of complex carbohydrates into simpler sugars. This can provide a continuous energy supply to the human body . Furthermore, this compound can suppress the growth of several putrefactive bacteria while enhancing the intestinal environment .

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of this compound. For instance, the enzyme that interacts with this compound, Pp-Mta∆CBM, has been found to have maximum activity at 55 ℃ and pH 7.0 . Therefore, these conditions could potentially enhance the efficacy of this compound.

Safety and Hazards

Maltotetraose is considered safe for R&D use only. It is not intended for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Orientations Futures

The escalating market demand for high-purity Maltotetraose underscores the need for more refined purification processes . Innovative and efficient production technology for oligosaccharides synthesis holds paramount importance . Genetic engineering and reaction optimization can enhance the production of oligosaccharides .

Analyse Biochimique

Biochemical Properties

Maltotetraose plays a significant role in biochemical reactions. It is a substrate for the enzyme-coupled determination of amylase activity in biological fluids . This compound amylase, which catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with this compound as the main product, is extensively used in the food industry .

Cellular Effects

This compound has been found to influence cellular processes. It increases the α-amylase synthesis rate in B. stearothermophilus and inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it interacts with the enzyme β-amylase, which shows high specificity for cleaving the α-1,4-glucosidic linkage of starch from the non-reducing end, thereby liberating maltose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The supernatant obtained from the culture of P. pastoris X-33-pPICZαA- mta∆CBM was filtered through a 0.45 μm filter and then subjected to concentration and buffer exchange with 10 mM Tris-HCl buffer (pH 7.5) by ultrafiltration .

Metabolic Pathways

This compound is involved in the metabolic pathway of starch hydrolysis, where it interacts with enzymes like β-amylase .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-ZLBHSGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34612-38-9 |

Source

|

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)